Cas no 91076-93-6 (Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate)

Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate structure
91076-93-6 structure
Product Name:Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
Número CAS:91076-93-6
MF:C12H10ClNO2S
Megavatios:267.731300830841
MDL:MFCD00052591
CID:61471
PubChem ID:2777492
Update Time:2024-10-26

Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
    • Methyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate
    • 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylicacid methyl ester
    • MLS000851464
    • Methyl3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
    • SMR000457907
    • 2-Thiophenecarboxylic acid, 3-amino-5-(4-chlorophenyl)-, methyl ester
    • Methyl-3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
    • 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid methyl ester
    • PubChem8387
    • Maybridge1_003891
    • cid_2777492
    • HMS552I19
    • BDBM76603
    • MELGGDOYSMRBGA-UHF
    • DTXSID60380537
    • methyl 3-azanyl-5-(4-chlorophenyl)thiophene-2-carboxylate
    • Z384975562
    • DB-057239
    • methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate, AldrichCPR
    • CS-0197498
    • EN300-3278146
    • methyl 3-amino-5-(4-chlorophenyl)-2-thiophenecarboxylate
    • CHEMBL1384146
    • AKOS000352107
    • SR-01000633520-1
    • SY004531
    • AC-4412
    • SCHEMBL1531346
    • MELGGDOYSMRBGA-UHFFFAOYSA-N
    • 3-amino-5-(4-chlorophenyl)-2-thiophenecarboxylic acid methyl ester
    • 91076-93-6
    • PS-4342
    • HMS2796N03
    • MFCD00052591
    • CCG-43615
    • MDL: MFCD00052591
    • Renchi: 1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3
    • Clave inchi: MELGGDOYSMRBGA-UHFFFAOYSA-N
    • Sonrisas: O=C(C1=C(N)C=C(C2C=CC(Cl)=CC=2)S1)OC

Atributos calculados

  • Calidad precisa: 267.01200
  • Masa isotópica única: 267.012
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 3
  • Complejidad: 282
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 80.6
  • Xlogp3: 3.9

Propiedades experimentales

  • Color / forma: No data available
  • Denso: 1.4±0.1 g/cm3
  • Punto de fusión: 140-141 ºC
  • Punto de ebullición: 465.9 ℃ at 760 mmHg
  • Punto de inflamación: 235.5℃
  • índice de refracción: 1.633
  • PSA: 80.56000
  • Logp: 4.01850

Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate Información de Seguridad

Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  rt; 3 - 3.5 h, 80 °C
Referencia
Solid-phase synthetic method for N-alkyl-4-alkylamino-6-arylthieno[3,2-d]pyrimidine-2-carboxamide derivatives
Ahn, Seohyeon; Jeon, Moon-Kook, Tetrahedron, 2021, 91,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, 0 °C; 3 h, reflux
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized, cooled
Referencia
One-pot synthesis of 2-substituted thieno[3,2-b]indoles from 3-aminothiophene-2-carboxylates through in situ generated 3-aminothiophenes
Irgashev, Roman A.; Steparuk, Alexander S.; Rusinov, Gennady L., Tetrahedron Letters, 2019, 60(43),

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 100 °C
Referencia
Access to 5-Substituted 3-Aminofuran/Thiophene-2-Carboxylates from Bifunctional Alkynenitriles
Kumari, Chandresh; Goswami, Avijit, Advanced Synthesis & Catalysis, 2022, 364(13), 2254-2259

Métodos de producción 4

Condiciones de reacción
Referencia
Product class 10: thiophenes, thiophene 1,1-dioxides, and thiophene 1-oxides
Schatz, J., Science of Synthesis, 2002, 9, 287-422

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
1.2 Solvents: Dimethylformamide ;  10 min, rt; 2 h, 60 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ;  rt; 2 h, 60 °C
Referencia
2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition
Romagnoli, Romeo; Kimatrai Salvador, Maria; Schiaffino Ortega, Santiago; Baraldi, Pier Giovanni; Oliva, Paola; et al, European Journal of Medicinal Chemistry, 2018, 143, 683-698

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
1.2 Solvents: Dimethylformamide ;  15 min, rt; 2 h, 60 °C
1.3 Solvents: Methanol ;  rt; 3 h, 60 °C
Referencia
Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors
Romagnoli, Romeo ; Prencipe, Filippo; Oliva, Paola; Baraldi, Stefania; Baraldi, Pier Giovanni; et al, Journal of Medicinal Chemistry, 2019, 62(3), 1274-1290

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  reflux
Referencia
Expanding the scaffold for bacterial RNA polymerase inhibitors: design, synthesis and structure-activity relationships of ureido-heterocyclic-carboxylic acids
Elgaher, Walid A. M.; Fruth, Martina; Groh, Matthias; Haupenthal, Joerg; Hartmann, Rolf W., RSC Advances, 2014, 4(5), 2177-2194

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  rt
1.2 Reagents: Hydroxyamine hydrochloride ;  0 °C → 100 °C
1.3 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  0 °C
Referencia
Potent, Selective, and Orally Efficacious Antagonists of Melanin-Concentrating Hormone Receptor 1
Tavares, Francis X.; Al-Barazanji, Kamal A.; Bigham, Eric C.; Bishop, Michael J.; Britt, Christy S.; et al, Journal of Medicinal Chemistry, 2006, 49(24), 7095-7107

Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate Raw materials

Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate Preparation Products

Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:91076-93-6)Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
Número de pedido:A10831
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 19:17
Precio ($):446.0
Correo electrónico:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:91076-93-6)3-氨基-5-(4-氯苯基)噻吩-2-羧酸甲酯
Número de pedido:LE5739166
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:45
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:91076-93-6)Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
A10831
Pureza:99%
Cantidad:25g
Precio ($):446.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91076-93-6)3-氨基-5-(4-氯苯基)噻吩-2-羧酸甲酯
LE5739166
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe